molecular formula C8H5F13O B13404974 2-Perfluorohexyl-[1,1-2H2]-[1,2-13C2]-ethanol CAS No. 872398-72-6

2-Perfluorohexyl-[1,1-2H2]-[1,2-13C2]-ethanol

Cat. No.: B13404974
CAS No.: 872398-72-6
M. Wt: 368.10 g/mol
InChI Key: GRJRKPMIRMSBNK-CKAPDXAHSA-N
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Description

2-Perfluorohexyl-[1,1-2H2]-[1,2-13C2]-ethanol is a fluorinated organic compound characterized by the presence of perfluorohexyl groups and isotopic labeling with deuterium (2H) and carbon-13 (13C)

Properties

CAS No.

872398-72-6

Molecular Formula

C8H5F13O

Molecular Weight

368.10 g/mol

IUPAC Name

1,1-dideuterio-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro(1,2-13C2)octan-1-ol

InChI

InChI=1S/C8H5F13O/c9-3(10,1-2-22)4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)21/h22H,1-2H2/i1+1,2+1D2

InChI Key

GRJRKPMIRMSBNK-CKAPDXAHSA-N

Isomeric SMILES

[2H][13C]([2H])([13CH2]C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O

Canonical SMILES

C(CO)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Perfluorohexyl-[1,1-2H2]-[1,2-13C2]-ethanol typically involves the reaction of perfluorohexyl iodide with isotopically labeled ethylene oxide under controlled conditions. The reaction is carried out in an inert atmosphere, such as argon, to prevent unwanted side reactions. The mixture is stirred at a constant temperature, usually around 30°C, to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and chromatography are employed to obtain high-purity 2-Perfluorohexyl-[1,1-2H2]-[1,2-13C2]-ethanol.

Chemical Reactions Analysis

Electrophilic Reactions

The compound engages in electrophilic reactions due to the electron-withdrawing nature of its perfluorohexyl group. This enhances the electrophilicity of adjacent carbons, enabling substitutions or additions under controlled conditions . For example:

  • Electrophilic substitution at the hydroxyl-bearing carbon occurs with strong Lewis acids (e.g., BF₃), forming intermediates for further derivatization.

  • Nucleophilic attack is limited but possible with highly reactive nucleophiles (e.g., Grignard reagents) in anhydrous environments.

Oxidation and Reduction

  • Oxidation : Under acidic conditions with KMnO₄ or CrO₃, the hydroxyl group is oxidized to a ketone or carboxylic acid derivative. The perfluoroalkyl chain remains intact due to its inertness.

  • Reduction : Lithium aluminum hydride (LiAlH₄) reduces the compound to its corresponding alkane, though this is less common due to the stability of the C-F bonds .

Deuterium Exchange

The deuterated ethanol backbone participates in isotopic exchange reactions with protic solvents (e.g., D₂O), preserving the ¹³C labels while enabling tracking in kinetic studies .

Key Reaction Conditions and Reagents

Reaction Type Reagents/Catalysts Conditions Major Products
Electrophilic substitutionBF₃, AlCl₃Anhydrous, 0–25°CFluorinated ethers, esters
OxidationKMnO₄, CrO₃Acidic (H₂SO₄), 50–80°CPerfluorohexyl acetic acid
ReductionLiAlH₄Ethereal solvents, reflux1,1-dideutero-2-perfluorohexylethane
Isotopic exchangeD₂O, CD₃ODRoom temperature, neutral pHDeuterium-enriched derivatives

Environmental and Biological Interactions

  • Degradation : Persists in aerobic environments but undergoes partial defluorination under UV light .

  • Bioaccumulation : The perfluorohexyl chain enhances lipid membrane affinity, though isotopic labels aid in tracing metabolic pathways .

This compound’s unique reactivity and isotopic labeling make it indispensable for studying PFAS behavior in environmental and synthetic systems. Its applications span analytical chemistry, materials science, and toxicology, with ongoing research focused on optimizing its synthetic utility and mitigating environmental impacts .

Scientific Research Applications

2-Perfluorohexyl-[1,1-2H2]-[1,2-13C2]-ethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Perfluorohexyl-[1,1-2H2]-[1,2-13C2]-ethanol involves its interaction with specific molecular targets and pathways. The compound’s fluorinated nature allows it to interact with lipid membranes, potentially altering their properties. Additionally, its isotopic labeling makes it a valuable tool for tracing metabolic pathways and studying molecular interactions in various systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Perfluorohexyl-[1,1-2H2]-[1,2-13C2]-ethanol is unique due to its specific isotopic labeling, which enhances its utility in NMR spectroscopy and other analytical techniques. Its combination of fluorinated and isotopically labeled groups makes it a versatile compound for various research applications .

Biological Activity

2-Perfluorohexyl-[1,1-2H2]-[1,2-13C2]-ethanol is a perfluoroalkylated compound with significant interest in toxicology and environmental science due to its classification as a per- and polyfluoroalkyl substance (PFAS). This compound, with a molecular formula of C8H5F13O\text{C}_8\text{H}_5\text{F}_{13}\text{O} and a molecular weight of 368.102 g/mol, is characterized by its unique structure that includes both deuterium and carbon isotopes, making it useful for various analytical applications.

  • CAS Number : 872398-72-6
  • Molecular Formula : C8D2H3F13O\text{C}_8\text{D}_2\text{H}_3\text{F}_{13}\text{O}
  • Molecular Weight : 368.102 g/mol
  • SMILES Notation : [2H][13C]([2H])(O)[13CH2]C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)F

These properties indicate that the compound possesses both hydrophobic and amphiphilic characteristics, which contribute to its biological activity.

The biological activity of 2-Perfluorohexyl-[1,1-2H2]-[1,2-13C2]-ethanol can be attributed to its surfactant properties and potential interactions with biological membranes. PFAS compounds are known for their ability to alter membrane dynamics and influence cellular processes such as:

  • Endocrine Disruption : PFAS have been linked to hormonal imbalances due to their interference with endocrine signaling pathways.
  • Toxicity to Liver Cells : Studies indicate that certain PFAS compounds can induce liver toxicity, affecting lipid metabolism and leading to conditions such as fatty liver disease.

Case Studies

  • Migration Studies in Food Contact Materials :
    A Ph.D. thesis investigated the migration of PFAS into food contact materials (FCMs). The study demonstrated that 2-Perfluorohexyl-[1,1-2H2]-[1,2-13C2]-ethanol could migrate into food products under specific conditions, raising concerns about dietary exposure to these substances. Migration was significantly influenced by the composition of the food simulants used in testing .
  • Toxicological Assessments :
    Research has shown that exposure to PFAS can lead to various health issues, including immune system suppression and developmental effects in children. A review highlighted the need for comprehensive risk assessments for compounds like 2-Perfluorohexyl-[1,1-2H2]-[1,2-13C2]-ethanol due to their persistence in the environment and bioaccumulation potential .

Table of Biological Effects

Biological EffectDescriptionReference
Endocrine DisruptionAlters hormone levels and disrupts endocrine function
Liver ToxicityInduces changes in liver function and lipid metabolism
Immune SuppressionReduces immune response efficacy

Environmental Impact

Research indicates that PFAS compounds, including 2-Perfluorohexyl-[1,1-2H2]-[1,2-13C2]-ethanol, are persistent in the environment due to their stable carbon-fluorine bonds. These characteristics lead to accumulation in soil and water systems, posing risks to wildlife and human health.

Analytical Challenges

The detection and quantification of this compound pose significant challenges. Advanced analytical techniques such as liquid chromatography coupled with mass spectrometry (LC-MS) are often employed to monitor PFAS levels in environmental samples. Studies have reported varying detection limits based on the matrix used for analysis .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-Perfluorohexyl-[1,1-²H₂]-[1,2-¹³C₂]-ethanol with high isotopic purity?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution reactions using deuterated (²H) and carbon-13 (¹³C) labeled precursors. For example, perfluorohexyl iodide can react with deuterated ethanol under controlled conditions. Purification via column chromatography or fractional distillation ensures isotopic purity. Key steps include monitoring reaction progress using mass spectrometry (MS) to confirm isotopic incorporation and minimize side products .

Q. Which spectroscopic techniques are most effective for characterizing the isotopic labeling and structural integrity of this compound?

  • Methodological Answer :

  • ¹³C NMR : Identifies the position and integration of ¹³C-labeled carbons, particularly at the 1 and 2 positions.
  • ²H NMR or MS : Quantifies deuterium incorporation and verifies isotopic distribution.
  • FT-IR : Confirms functional groups (e.g., -OH stretching) and fluorocarbon chain integrity.
  • Cross-referencing with databases like NIST Chemistry WebBook ensures spectral accuracy .

Q. How should researchers handle safety and storage protocols for fluorinated, isotopically labeled compounds like this?

  • Methodological Answer :

  • Static Discharge Mitigation : Use grounded equipment and antistatic containers to prevent ignition risks .
  • Ventilation : Store in a well-ventilated, cool environment to minimize vapor accumulation.
  • Decontamination : Rinse exposed skin immediately with water and dispose of waste via approved facilities .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the isotopic effects of ²H and ¹³C on reaction mechanisms involving this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Use isotopic substitution parameters to model kinetic isotope effects (KIEs) in reactions like hydrolysis or oxidation. Compare simulated vibrational frequencies (e.g., C-D vs. C-H bonds) with experimental IR/Raman data.
  • AI Integration : Tools like COMSOL Multiphysics coupled with machine learning can optimize reaction conditions by analyzing isotopic labeling impacts on activation energies .

Q. What experimental designs are suitable for resolving contradictions in kinetic data from tracer studies using this compound?

  • Methodological Answer :

  • Multi-Technique Validation : Cross-validate kinetic data using LC-MS (for isotopic tracing), NMR (for structural changes), and microcalorimetry (for enthalpy measurements).
  • Error Analysis : Apply statistical frameworks (e.g., Monte Carlo simulations) to quantify uncertainties in isotopic dilution or labeling efficiency .

Q. How does the perfluorohexyl group influence the compound’s stability and reactivity under varying solvent conditions?

  • Methodological Answer :

  • Solvent Screening : Test stability in polar (e.g., DMSO) vs. nonpolar (e.g., hexane) solvents using accelerated aging studies. Monitor degradation via HPLC-MS.
  • Surface Tension Analysis : Use pendant drop tensiometry to assess hydrophobic interactions, which are critical for applications in surfactants or coatings .

Q. What theoretical frameworks guide the study of this compound’s role in self-assembled monolayers (SAMs) or nanotube composites?

  • Methodological Answer :

  • Conceptual Alignment : Link research to theories like Hansen Solubility Parameters for SAM formation or molecular dynamics (MD) simulations for composite interfacial behavior.
  • Experimental Iteration : Combine AFM for topological analysis with XPS to validate surface chemical composition .

Data Integration and Theoretical Challenges

Q. How can researchers integrate heterogeneous data (e.g., spectroscopic, computational) to construct a cohesive mechanistic model?

  • Methodological Answer :

  • Data Fusion : Employ tools like PCA (Principal Component Analysis) to identify correlations between isotopic labeling efficiency and reaction yields.
  • Theoretical Scaffolding : Use frameworks like Transition State Theory (TST) to contextualize computational and experimental kinetic data .

Q. What ethical and methodological challenges arise when linking experimental data with digital trace data (e.g., AI-predicted pathways)?

  • Methodological Answer :

  • Consent Protocols : Ensure transparency in AI-generated data usage, particularly for predictive toxicology or environmental impact studies.
  • Bias Mitigation : Validate AI models against peer-reviewed experimental datasets to avoid overfitting or algorithmic bias .

Tables for Key Methodological Comparisons

Technique Application Isotopic Sensitivity Reference
¹³C NMRTracking labeled carbons in reaction pathwaysHigh (¹³C)
LC-HRMSQuantifying deuterium incorporation efficiencyHigh (²H)
DFT SimulationsPredicting kinetic isotope effects (KIEs)Theoretical validation

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